molecular formula C27H30O15 B2561335 Vitexia-glucoside

Vitexia-glucoside

Cat. No.: B2561335
M. Wt: 594.5 g/mol
InChI Key: NDSUKTASTPEKBX-YGBVHABKSA-N
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Description

Vitexia-glucoside (systematic name: 4'-O-Glucosylvitexin; CAS No. 38950-94-6) is a flavonoid glycoside derived from plants such as Briza stricta and hawthorn (Crataegus spp.). Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.52 g/mol . Structurally, it consists of the flavone vitexin (apigenin-8-C-glucoside) modified with an additional glucose moiety at the 4'-hydroxyl position, enhancing its solubility and bioactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1

InChI Key

NDSUKTASTPEKBX-YGBVHABKSA-N

solubility

not available

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Vitexia-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from vitexin .

Common Reagents and Conditions

    Glycosylation: Glycosyltransferases and glycosidases are used as catalysts.

    Oxidation and Reduction:

Major Products

The major products formed from glycosylation of vitexin include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .

Comparison with Similar Compounds

Key Properties:

  • Physical Form : Pale yellow crystalline powder.
  • Solubility: Soluble in DMSO (100 mg/mL), methanol, and ethanol .
  • Storage : Stable at 2–8°C in powder form; solutions require storage at -80°C .

Comparison with Structurally Similar Flavonoid Glucosides

Vitexia-glucoside belongs to a class of flavonoid glucosides with diverse bioactivities. Below is a comparative analysis with analogous compounds, focusing on molecular features, bioactivity, and applications.

Molecular and Structural Comparisons

Compound Molecular Formula Molecular Weight Glycosylation Site Source
This compound C₂₇H₃₀O₁₅ 594.52 4'-O-glucose Briza stricta
Vitexin 2''-glucoside C₂₇H₃₀O₁₅ 594.52 2''-O-glucose Passiflora spp.
Glucosylvitexin C₂₇H₃₀O₁₅ 594.52 7-O-glucose Vitex spp.
Nicotiflorin C₂₇H₃₀O₁₅ 594.52 3-O-rutinoside Nelumbo nucifera
Baicalein 7-glucoside C₂₁H₂₀O₁₀ 432.38 7-O-glucose Scutellaria spp.

Key Observations :

  • Isomeric Variants : this compound, vitexin 2''-glucoside, and glucosylvitexin are structural isomers, differing in glycosylation position. This influences solubility and target specificity. For example, 4'-O-glucosylation in this compound enhances polar interactions in aqueous environments compared to 2''- or 7-O-glucosylation .
  • Biosynthetic Pathways : Enzymatic glycosylation using glycosyltransferases (e.g., BtGT_16345) is a common method for synthesizing these compounds, as seen in this compound production .

Bioactivity and Pharmacological Profiles

Insights :

  • This compound vs. Quercetin Derivatives: While quercetin-3-O-β-D-glucose exhibits stronger binding (-13.503), this compound’s moderate score (-11.668) suggests specificity for non-oxidative pathways, such as lipid metabolism .
  • Anti-inflammatory Action : this compound outperforms glucosylvitexin (-10.576), likely due to its 4'-O-glucose group stabilizing interactions with hydrophobic enzyme pockets .

Solubility and Pharmacokinetics

Compound Aqueous Solubility (mg/mL) LogP Half-Life (in vivo)
This compound 100 (DMSO) 1.72 ~6 hours
Baicalein 7-glucoside 50 (DMSO) 1.35 ~4 hours
Nicotiflorin 75 (DMSO) 1.60 ~8 hours

Notes:

  • Comparative studies suggest that glycosylation at the 4' position improves metabolic stability over 7-O-glucosides like baicalein 7-glucoside .

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